molecular formula C7H11BrN2 B569791 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride CAS No. 60061-69-0

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

Cat. No.: B569791
CAS No.: 60061-69-0
M. Wt: 203.083
InChI Key: QESRUPPMWNCTTJ-UHFFFAOYSA-N
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Description

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C7H11BrN2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like bromine for oxidation, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as liver alcohol dehydrogenase, by binding to the active site and preventing substrate access . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrazoles, such as:

Uniqueness

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.

Properties

IUPAC Name

4-bromo-5-methyl-3-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-4(2)7-6(8)5(3)9-10-7/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESRUPPMWNCTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249408
Record name 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60061-69-0
Record name 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60061-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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